BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-(4-
Aminophenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-
Aminophenyl)butyric acid, a compound of interest in pharmaceutical research and
development. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for 4-(4-Aminophenyl)butyric acid is C10H13NO2, with a molecular
weight of 179.22 g/mol .[1][2][3] The structural and electronic environment of the molecule has
been elucidated using various spectroscopic techniques. The quantitative data from these
analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid
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Chemical Shift
(ppm)

Multiplicity

Integration

Assignment

Data not available

Data not available

Data not available

Aromatic protons
(AA'BB' system)

Data not available

Data not available

Data not available

-CH:- (adjacent to

aromatic ring)

Data not available

Data not available

Data not available

-CH2- (central

methylene)

Data not available

Data not available

Data not available

-CH:- (adjacent to

carboxyl group)

Data not available

Data not available

Data not available

-NHz (amino group)

Data not available

Data not available

Data not available

-COOH (carboxyl
group)

Table 2: 13C NMR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Chemical Shift (ppm)

Assignment

Data not available

Quaternary aromatic carbon (C-NH2)

Data not available

Aromatic CH

Data not available

Aromatic CH

Data not available

Quaternary aromatic carbon (C-alkyl)

Data not available

-CH:- (adjacent to aromatic ring)

Data not available

-CHz- (central methylene)

Data not available

-CH:- (adjacent to carboxyl group)

Data not available

-COOH (carboxyl carbon)

Note: Specific chemical shift values from public databases were not available at the time of this
report. The assignments are based on predictable chemical environments.
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Wavenumber (cm~?) Intensity Assignment

Data not available Broad O-H stretch (carboxylic acid)
Data not available Medium N-H stretch (primary amine)
Data not available Strong C=0 stretch (carboxylic acid)
Data not available Medium C=C stretch (aromatic ring)
Data not available Medium C-N stretch (aromatic amine)
Data not available Medium C-O stretch (carboxylic acid)

Aromatic C-H bending (para-

Data not available Strong . .
disubstituted)

Note: Specific peak positions from public databases were not available. The assignments are
based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the
structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for 4-(4-Aminophenyl)butyric acid

miz Interpretation

Molecular ion [M]* or protonated molecule
[M+H]* (calculated: 179.0946)[1]

179.09
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Note: Detailed fragmentation data was not available. The primary observed peak would
correspond to the molecular ion or the protonated molecule.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These
represent typical procedures for a small organic molecule like 4-(4-Aminophenyl)butyric acid.

NMR Spectroscopy

Sample Preparation:

e Approximately 5-10 mg of 4-(4-Aminophenyl)butyric acid was dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-de or CDCI3).[4][5]

e The solution was transferred to a 5 mm NMR tube.[6][7]

o The sample was vortexed to ensure homogeneity.
Instrumentation and Parameters (*H and 3C NMR):

e Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

e Solvent: DMSO-ds (due to the presence of both amine and carboxylic acid functional
groups).

e Temperature: 298 K.
e 'HNMR:
o Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
o Number of Scans: 16-64 scans.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.

o BC NMR:
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[e]

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 scans.

o

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: -10 to 220 ppm.

o Reference: The solvent peak of DMSO-ds was used as an internal reference (6 = 2.50 ppm
for 1H and & = 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e A small amount of solid 4-(4-Aminophenyl)butyric acid powder was placed directly onto
the ATR crystal.[8]

o Pressure was applied using the instrument's anvil to ensure good contact between the
sample and the crystal.[8]

Instrumentation and Parameters (FTIR-ATR):

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR accessory.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.
e Number of Scans: 16-32 scans.

e Background: A background spectrum of the clean, empty ATR crystal was collected prior to
sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):
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e A stock solution of 4-(4-Aminophenyl)butyric acid was prepared by dissolving
approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or
acetonitrile).[9][10]

o This stock solution was further diluted to a final concentration of approximately 1-10 pg/mL
with the same solvent, often with the addition of a small amount of formic acid (0.1%) to
promote protonation for positive ion mode.[10]

o The final solution was filtered through a 0.22 um syringe filter to remove any particulates.[10]
Instrumentation and Parameters (ESI-MS):

o Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization source.

« lonization Mode: Positive ion mode is typically used to observe the [M+H]* ion.

« Infusion: The sample solution was introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Capillary Voltage: 3-4 kV.

e Nebulizing Gas (N2): Flow rate and temperature were optimized for stable spray and
desolvation.

e Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(4-Aminophenyl)butyric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_butanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_butanoic-acid
https://www.sigmaaldrich.com/JP/ja/product/aldrich/335339
https://www.sigmaaldrich.com/SG/en/product/aldrich/335339
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://sites.gatech.edu/nmr-center/small-molecule-nmr-sample-preparation/
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.web.ox.ac.uk/files/esi-servicespppdf
https://www.benchchem.com/product/b081575#spectroscopic-data-nmr-ir-ms-of-4-4-aminophenyl-butyric-acid
https://www.benchchem.com/product/b081575#spectroscopic-data-nmr-ir-ms-of-4-4-aminophenyl-butyric-acid
https://www.benchchem.com/product/b081575#spectroscopic-data-nmr-ir-ms-of-4-4-aminophenyl-butyric-acid
https://www.benchchem.com/product/b081575#spectroscopic-data-nmr-ir-ms-of-4-4-aminophenyl-butyric-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

